

# Bilaid B and its analogues bilorphin and bilactorphin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bilaid B |           |
| Cat. No.:            | B3025834 | Get Quote |

An In-depth Technical Guide to Bilaid B and its Analogues, Bilorphin and Bilactorphin

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The landscape of opioid research is continually evolving, driven by the urgent need for potent analgesics with improved safety profiles compared to classical opioids like morphine. A significant breakthrough in this area comes from the discovery of a novel class of tetrapeptides from the Australian estuarine fungus Penicillium sp. MST-MF667. These peptides, named bilaids, possess a unique alternating L-D-L-D amino acid configuration. This guide provides a comprehensive technical overview of the naturally occurring peptide, **Bilaid B**, and its more potent, synthetically optimized analogues, bilorphin and bilactorphin.

**Bilaid B** is one of the naturally occurring tetrapeptides and exhibits weak agonism at the  $\mu$ opioid receptor (MOR). Through structural modifications of the related Bilaid C, researchers
developed bilorphin, a potent and highly selective MOR agonist.[1] A key characteristic of
bilorphin is its G protein-biased signaling. It preferentially activates the G protein pathway,
which is associated with analgesia, while only minimally engaging the β-arrestin pathway,
which is linked to many of the adverse effects of opioids, such as respiratory depression and
tolerance.[1] To enhance its in vivo efficacy, a glycosylated analogue, bilactorphin, was
synthesized, demonstrating the potential of the bilorphin scaffold for developing systemically
active analgesics.[1]



This document details the biochemical properties, signaling pathways, and experimental methodologies related to these compounds, providing a core resource for researchers in pain therapeutics and GPCR pharmacology.

## **Quantitative Data Summary**

The following tables summarize the quantitative pharmacological data for **Bilaid B**, bilorphin, and related compounds, facilitating a clear comparison of their binding affinities and functional activities at opioid receptors.

Table 1: Opioid Receptor Binding Affinities

| Compound       | Receptor | Ki (nM) |
|----------------|----------|---------|
| Bilaid B (2a)  | hMOR     | >10,000 |
| Bilorphin (3c) | hMOR     | 1.1     |
| hDOR           | 190      |         |
| hKOR           | 770      | _       |
| Bilaid A (1a)  | hMOR     | 3,100   |
| Bilaid C (3a)  | hMOR     | 210     |
| Morphine       | hMOR     | 1.9     |
| DAMGO          | hMOR     | 1.0     |

Data extracted from Dekan et al., 2019.[1]

Table 2: Functional Activity at the μ-Opioid Receptor



| Compound                        | Assay                                 | Parameter                  | Value |
|---------------------------------|---------------------------------------|----------------------------|-------|
| Bilorphin (3c)                  | GIRK activation (LC neurons)          | EC50 (nM)                  | 26    |
| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk)                   | ~10%                       |       |
| MOPr Internalization            | Emax (% of Met-enk)                   | ~0%                        | _     |
| Bilactorphin (3g)               | G protein activation<br>(AtT20 cells) | EC50 (nM)                  | 1.8   |
| β-arrestin recruitment          | Emax                                  | Increased vs.<br>Bilorphin |       |
| MOPr Internalization            | Emax                                  | Increased vs.<br>Bilorphin |       |
| Morphine                        | GIRK activation (LC neurons)          | EC50 (nM)                  | 160   |
| β-arrestin 2 recruitment (BRET) | Emax (% of Met-enk)                   | ~25%                       |       |
| MOPr Internalization            | Emax (% of Met-enk)                   | ~20%                       |       |
| Endomorphin-2                   | β-arrestin 2 recruitment (BRET)       | Emax (% of Met-enk)        | ~80%  |
| MOPr Internalization            | Emax (% of Met-enk)                   | ~90%                       |       |

Data are approximated from graphical representations in Dekan et al., 2019.[1]

# Signaling Pathways and Experimental Workflows Signaling Pathway of Bilorphin at the μ-Opioid Receptor

Bilorphin exhibits biased agonism at the  $\mu$ -opioid receptor (MOR), favoring the G protein signaling cascade over  $\beta$ -arrestin recruitment. This is a desirable characteristic for novel analgesics, as G protein activation is primarily responsible for the therapeutic effects, while  $\beta$ -arrestin signaling is implicated in the development of tolerance and other adverse effects.













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Bilaid B and its analogues bilorphin and bilactorphin].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3025834#bilaid-b-and-its-analogues-bilorphin-and-bilactorphin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com